molecular formula C14H12N4O3S2 B5645704 N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}isonicotinamide

N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}isonicotinamide

Cat. No. B5645704
M. Wt: 348.4 g/mol
InChI Key: BXAZPVGCCBBQRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}isonicotinamide” is an organic compound with the molecular formula C14H12N4O3S2 . It has an average mass of 348.400 Da and a monoisotopic mass of 348.035095 Da .


Molecular Structure Analysis

The molecular structure of “N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}isonicotinamide” consists of a benzothiazol ring and an isonicotinamide group, connected by a sulfonyl bridge . The sulfonyl group (-S(=O)2) is bonded to a nitrogen atom of a ureylene group .

Scientific Research Applications

Material Synthesis

This compound is utilized in the synthesis of various materials due to its solubility and reactivity. It serves as a precursor in the formation of complex molecules used in material science, particularly in the development of polymers and coatings that require specific sulfamoyl and carboxamide functional groups .

Flow Cytometry

In the field of cytometry, this compound has potential applications in the multiplexing of assays for the measurement of early stages of apoptosis. It can be used in conjunction with other biologically functional fluorescent dyes to measure mitochondrial function and Reactive Oxygen Species (ROS) generation, thus identifying functionally different subsets within apoptotic populations .

Antidiabetic Research

Derivatives of this compound have been synthesized and evaluated for their in vivo antidiabetic activity. They have shown significant potential in lowering plasma glucose levels in non-insulin-dependent diabetes mellitus models. Moreover, they are being studied as inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which plays a role in the development of metabolic diseases .

High-Throughput Sequencing

The compound is relevant in the context of high-throughput sequencing technology and bioinformatics analysis. It may be involved in the identification and testing of m6A-modified circRNAs, which are crucial for understanding gene expression regulation and associated diseases .

Chemical Synthesis

In chemical synthesis, this compound is important for reactions at the benzylic position, which are crucial for creating complex molecules with pharmaceutical applications. It can act as a building block for the synthesis of various benzothiazole derivatives .

properties

IUPAC Name

N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S2/c1-15-23(20,21)10-2-3-11-12(8-10)22-14(17-11)18-13(19)9-4-6-16-7-5-9/h2-8,15H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAZPVGCCBBQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide

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